molecular formula C18H36N2O8 B8106476 N,N'-DME-N,N'-Bis-PEG2-acid

N,N'-DME-N,N'-Bis-PEG2-acid

Cat. No.: B8106476
M. Wt: 408.5 g/mol
InChI Key: LCVJNRDGGKVUKH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-DME-N,N’-Bis-PEG2-acid involves the reaction of polyethylene glycol with N,N’-dimethylethylenediamine and subsequent acidification. The reaction conditions typically include:

Industrial Production Methods

Industrial production of N,N’-DME-N,N’-Bis-PEG2-acid follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N,N’-DME-N,N’-Bis-PEG2-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of N,N’-DME-N,N’-Bis-PEG2-acid can yield polyethylene glycol and N,N’-dimethylethylenediamine .

Scientific Research Applications

N,N’-DME-N,N’-Bis-PEG2-acid has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.

    Biology: Facilitates the study of protein functions and interactions by selectively degrading specific proteins.

    Medicine: Potential therapeutic applications in treating diseases by targeting and degrading disease-causing proteins.

    Industry: Used in the development of new drugs and therapeutic agents .

Mechanism of Action

N,N’-DME-N,N’-Bis-PEG2-acid functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

    N,N’-DME-N,N’-Bis-PEG3-acid: Similar structure but with an additional ethylene glycol unit.

    N,N’-DME-N,N’-Bis-PEG4-acid: Contains two additional ethylene glycol units.

    N,N’-DME-N,N’-Bis-PEG5-acid: Contains three additional ethylene glycol units

Uniqueness

N,N’-DME-N,N’-Bis-PEG2-acid is unique due to its specific length and flexibility, making it suitable for certain PROTAC applications where other PEG linkers may not be as effective. Its balance of hydrophilicity and hydrophobicity also contributes to its effectiveness in various biological environments .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyl-methylamino]ethyl-methylamino]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N2O8/c1-19(7-11-27-15-13-25-9-3-17(21)22)5-6-20(2)8-12-28-16-14-26-10-4-18(23)24/h3-16H2,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVJNRDGGKVUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN(C)CCOCCOCCC(=O)O)CCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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